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Compound of Interest

Compound Name: Methyl furan-3-carboxylate

Cat. No.: B077232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
furan-3-carboxylate (CAS No: 13129-23-2), a key heterocyclic compound. The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, along with generalized experimental protocols for obtaining such spectra. This

document is intended to serve as a valuable resource for the identification, characterization,

and quality control of this compound in research and development settings.

Data Presentation
The spectroscopic data for methyl furan-3-carboxylate is summarized in the tables below for

ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not explicitly

available in search

results

H2

Data not explicitly

available in search

results

H4

Data not explicitly

available in search

results

H5

Data not explicitly

available in search

results

-OCH₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

Data not explicitly available in search results C2

Data not explicitly available in search results C3

Data not explicitly available in search results C4

Data not explicitly available in search results C5

Data not explicitly available in search results C=O

Data not explicitly available in search results -OCH₃

Note: While specific chemical shifts and coupling constants for methyl furan-3-carboxylate
were not found in the provided search results, a general approach to NMR analysis is

described in the experimental protocols.

Infrared (IR) Spectroscopy
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Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

Data not explicitly available in

search results
C-H stretching (aromatic)

Data not explicitly available in

search results

C-H stretching (aliphatic, -

OCH₃)

Data not explicitly available in

search results
Strong C=O stretching (ester)

Data not explicitly available in

search results
C=C stretching (furan ring)

Data not explicitly available in

search results

C-O stretching (ester and

furan)

Note: A specific table of IR absorption peaks was not available in the search results. The

assignments are based on characteristic functional group absorptions.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity Assignment

126 High Molecular Ion [M]⁺

95 High (often base peak) [M - OCH₃]⁺

67 Moderate [C₄H₃O]⁺

39 Moderate [C₃H₃]⁺

Note: The fragmentation pattern is inferred from typical ester fragmentation and data from the

NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-furan-3-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard approach for obtaining NMR spectra of a liquid sample like methyl furan-3-
carboxylate is as follows:

Sample Preparation:

Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[2]

The choice of solvent is critical to avoid interfering signals.[3]

For quantitative analysis, a known amount of an internal standard, such as

tetramethylsilane (TMS), can be added.

Transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is between 4

and 5 cm.[4]

Cap the NMR tube securely.[4]

Data Acquisition:

The NMR spectra can be recorded on a standard NMR spectrometer (e.g., 300, 400, or

500 MHz).[4]

The instrument is locked onto the deuterium signal of the solvent.

The magnetic field homogeneity is optimized by shimming.

For ¹H NMR, typical parameters might include a 30-45 degree pulse angle, a spectral

width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5

seconds.[4]

For ¹³C NMR, typical parameters might include a 30-degree pulse angle, a spectral width

of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
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[4] The number of scans for ¹³C NMR is generally much higher than for ¹H NMR to achieve

an adequate signal-to-noise ratio.[4]

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Infrared (IR) Spectroscopy
For a liquid sample such as methyl furan-3-carboxylate, the following "neat" sample

preparation is common:

Sample Preparation:

Place a single drop of the neat liquid sample onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).[5]

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a

thin film between the plates.[5]

Data Acquisition:

Place the "sandwiched" salt plates into the sample holder of an FTIR spectrometer.

Acquire a background spectrum of the empty instrument.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Data Analysis:

Identify the characteristic absorption bands and correlate them to the functional groups

present in the molecule.

Mass Spectrometry (MS)
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Electron Ionization (EI) is a common technique for the mass analysis of small, volatile

molecules like methyl furan-3-carboxylate.

Sample Introduction:

The sample is introduced into the ion source of the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC-MS).[1]

The sample is vaporized by heating under high vacuum.[6]

Ionization:

In the ion source, the gaseous sample molecules are bombarded by a high-energy

electron beam (typically 70 eV).[6]

This bombardment results in the ejection of an electron from the molecule, forming a

molecular ion (M⁺).[6]

The high energy of the electrons also causes extensive fragmentation of the molecular ion

into smaller, characteristic fragment ions.[6]

Mass Analysis and Detection:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The separated ions are detected, and a mass spectrum is generated, which plots the

relative abundance of each ion as a function of its m/z value.

Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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